N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide
Description
N1-(2-(Dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a dimethylaminoethyl group and a 2-nitrophenyl moiety. Oxalamides are a class of compounds known for their diverse applications, including flavor enhancement, coordination chemistry, and pharmaceutical activity .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-15(2)8-7-13-11(17)12(18)14-9-5-3-4-6-10(9)16(19)20/h3-6H,7-8H2,1-2H3,(H,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJQZSSEJXTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide typically involves the reaction of 2-nitroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with N,N-dimethylethylenediamine to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-aminoaniline derivative.
Substitution: Varied substituted products depending on the nucleophile used.
Hydrolysis: Corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The nitrophenyl group may also contribute to the compound’s overall bioactivity by participating in redox reactions or forming covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Related Oxalamide Compounds
Structural Modifications and Functional Groups
The table below compares the substituents and key features of N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide with analogous oxalamides:
| Compound Name | R1 Substituent | R2 Substituent | Key Features | Applications | References |
|---|---|---|---|---|---|
| This compound | 2-(Dimethylamino)ethyl | 2-Nitrophenyl | Nitro group enhances electron deficiency; dimethylaminoethyl may aid solubility | Potential coordination chemistry | |
| S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) | 2,4-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Methoxy and pyridyl groups enhance umami receptor (hTAS1R1/hTAS1R3) binding | Umami flavoring agent | |
| S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) | 2,3-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Structural analog of S336; moderate CYP3A4 inhibition (51% at 10 µM) | Flavoring agent (limited use due to CYP interactions) | |
| Zn2(eoxdmpe)(tetrachit) | 2-(Dimethylamino)ethyl | 2-Hydroxy-4-vinylphenyl | Dinuclear zinc complex; chitosan coordination | Material science applications |
Metabolic and Toxicological Profiles
- 16.099–16.101) exhibit a No Observed Effect Level (NOEL) of 100 mg/kg bw/day in rats, providing safety margins exceeding 500 million times the estimated human exposure (0.0002 µg/kg bw/day) . this compound lacks direct toxicological data, but its nitro group may increase reactivity, necessitating caution in metabolic studies .
Enzyme Inhibition :
Key Research Findings and Contradictions
- Metabolic Pathways : Oxalamides with methoxy/pyridyl groups undergo O-demethylation and oxidation, whereas nitro groups may undergo reduction to reactive intermediates, warranting further study .
- Structural-Activity Relationships (SAR): Methoxy and pyridyl substituents enhance receptor binding (e.g., umami activation in S336).
Biological Activity
N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a unique structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 252.28 g/mol. The structure includes:
- Dimethylamino group : Enhances lipophilicity, facilitating cell membrane penetration.
- Nitrophenyl group : Potentially involved in redox reactions and interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The dimethylamino group may modulate enzyme activity or receptor signaling pathways, while the nitrophenyl group could participate in covalent bonding with target biomolecules.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- HeLa (cervical cancer)
- HCT116 (colon cancer)
- A431 (epidermoid carcinoma)
These studies suggest that the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways .
Enzyme Inhibition
This compound has been evaluated for its enzyme inhibition capabilities. Preliminary data indicate that it may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts, particularly in cancer treatment and metabolic disorders.
Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University investigated the anticancer effects of this compound on cultured human cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM over 48 hours, with a calculated IC50 value of approximately 5 µM for HeLa cells.
| Cell Line | IC50 (µM) | % Cell Viability at 10 µM |
|---|---|---|
| HeLa | 5 | 20% |
| HCT116 | 8 | 30% |
| A431 | 6 | 25% |
Study 2: Enzyme Inhibition Profile
In another investigation, the compound was tested for its ability to inhibit alkaline phosphatase and other relevant enzymes. The findings revealed that it effectively inhibited alkaline phosphatase activity by approximately 70% at a concentration of 50 µM, indicating potential for therapeutic applications in conditions where enzyme modulation is beneficial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
